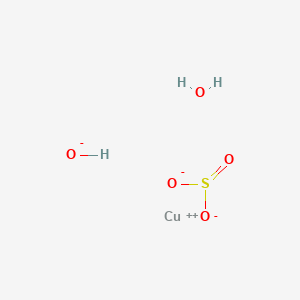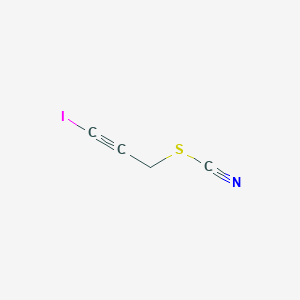
3-Iodoprop-2-yn-1-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodoprop-2-yn-1-yl thiocyanate: is an organoiodine compound characterized by the presence of an iodine atom attached to a propynyl group, which is further linked to a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoprop-2-yn-1-yl thiocyanate typically involves the reaction of propargyl alcohol with iodine and thiocyanate under controlled conditions. One common method includes the following steps:
Propargyl Alcohol to Propargyl Iodide: Propargyl alcohol is reacted with iodine in the presence of a base such as potassium carbonate to form propargyl iodide.
Propargyl Iodide to this compound: The propargyl iodide is then reacted with potassium thiocyanate in an organic solvent like acetone to yield this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodoprop-2-yn-1-yl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Iodine can be oxidized to iodate or periodate derivatives.
Cyclization Products: Formation of various heterocyclic compounds, such as iodinated pyrroles or thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: 3-Iodoprop-2-yn-1-yl thiocyanate is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through iodination or thiocyanation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as antifungal or antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 3-Iodoprop-2-yn-1-yl thiocyanate involves its ability to undergo nucleophilic substitution and cyclization reactions. The iodine atom serves as a leaving group, allowing the compound to react with various nucleophiles. The thiocyanate group can also participate in reactions, forming new bonds and structures. These reactions enable the compound to interact with molecular targets, such as enzymes or receptors, thereby exerting its effects.
Comparación Con Compuestos Similares
3-Iodoprop-2-yn-1-yl butylcarbamate: Used as a preservative and antifungal agent.
3-Iodo-2-propynyl N-butylcarbamate: Known for its use in paints and coatings as a biocide.
Iodopropynyl butylcarbamate: Commonly used in personal care products and cosmetics.
Uniqueness: 3-Iodoprop-2-yn-1-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential applications. Unlike its counterparts, which are primarily used as preservatives and biocides, this compound offers broader applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
113079-26-8 |
|---|---|
Fórmula molecular |
C4H2INS |
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
3-iodoprop-2-ynyl thiocyanate |
InChI |
InChI=1S/C4H2INS/c5-2-1-3-7-4-6/h3H2 |
Clave InChI |
AKYAKNXFOAIZBO-UHFFFAOYSA-N |
SMILES canónico |
C(C#CI)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


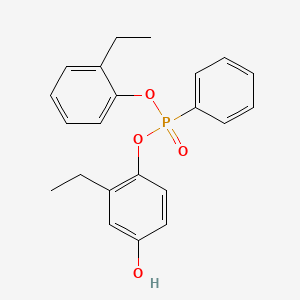
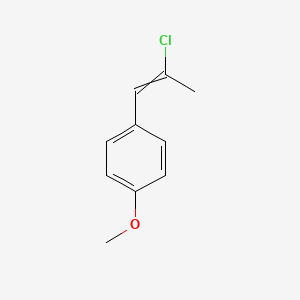



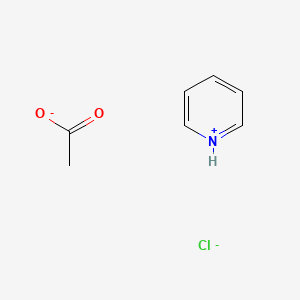
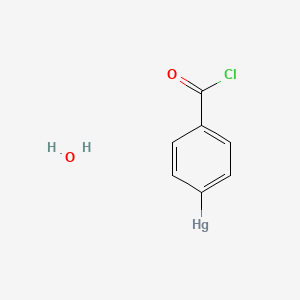
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
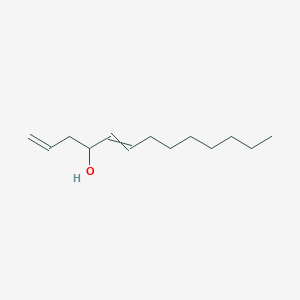
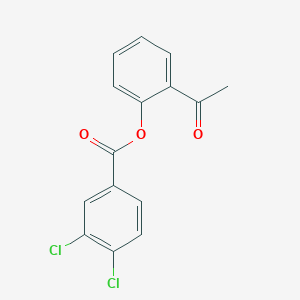


![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
